Androst-1-ene-3,17-dione

Vue d'ensemble

Description

Androst-1-ene-3,17-dione: is a synthetic androgen and anabolic steroid. It is a 5α-reduced isomer of the endogenous steroid 4-androstenedione and acts as an androgen prohormone of 1-testosterone, a derivative of dihydrotestosterone . This compound is known for its role in enhancing muscle mass and strength, making it popular in the field of sports and bodybuilding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: Androst-1-ene-3,17-dione can be synthesized through the dehydrogenation of androst-4-ene-3,17-dione using 3-ketosteroid-Δ1-dehydrogenase.

Microbial Biotransformation: Another method involves the microbial transformation of androst-4-ene-3,17-dione to this compound using specific strains of bacteria or fungi.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Androst-1-ene-3,17-dione can undergo oxidation reactions to form various oxidized derivatives.

Reduction: It can be reduced to form androst-1-ene-3,17-diol, a compound with different biological activities.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

Catalysts: Enzymes like 3-ketosteroid-Δ1-dehydrogenase are used as catalysts in biotransformation reactions.

Major Products:

Oxidized Derivatives: Products like androst-1,4-diene-3,17-dione are formed through oxidation.

Reduced Derivatives: Reduction leads to compounds like androst-1-ene-3,17-diol.

Applications De Recherche Scientifique

Anabolic Properties and Performance Enhancement

Androst-1-ene-3,17-dione is primarily recognized for its anabolic properties. It serves as a precursor to 1-testosterone, which exhibits significant androgenic activity. Research indicates that 1-AD can promote muscle mass gain and enhance athletic performance. A study demonstrated that administration of 50 mg of 1-AD led to detectable levels of metabolites such as 1-testosterone and 3α-hydroxy-5α-androst-1-en-17-one in urine, providing evidence of its anabolic effects in humans .

Metabolism and Detection in Doping Control

The metabolism of this compound has been extensively studied due to its implications in sports doping. It is classified as an exogenous anabolic androgenic steroid by the World Anti-Doping Agency (WADA). Following oral administration, various metabolites are produced, including 1-testosterone and several hydroxylated forms . These metabolites can be detected in urine for several days post-administration, making them useful markers in doping tests.

Table: Key Metabolites of this compound

| Metabolite | Detection Timeframe | Biological Activity |

|---|---|---|

| 1-Testosterone | Up to 10 days | Active androgen |

| 3α-Hydroxy-5α-androst-1-en-17-one | Up to 9 days | Long-term detection marker |

| 5α-Androst-1-en-3α,17β-diol | Varies | Moderate androgenic activity |

| 5α-Androst-1-en-3β,17β-diol | Varies | Moderate androgenic activity |

Pharmacological Research

Research into the pharmacological aspects of this compound has highlighted its potential therapeutic applications. Studies have explored its effects on hormonal profiles and its role as a prohormone that can convert into more potent steroids like testosterone . The compound's ability to influence steroid profiles makes it a candidate for further investigation in hormone replacement therapies.

Case Studies in Sports Doping

Several case studies have documented the use of this compound among athletes. In one case study involving six male volunteers, urine samples were analyzed after administration of the compound. The results indicated significant alterations in common steroid ratios used for doping analysis, underscoring the compound's impact on endogenous steroid metabolism .

Mécanisme D'action

Molecular Targets and Pathways:

- Androst-1-ene-3,17-dione acts as a prohormone, converting into 1-testosterone in the body . This conversion involves the reduction of the 17-keto group to a hydroxyl group, facilitated by specific enzymes .

- The compound binds to androgen receptors, initiating a cascade of events that lead to increased protein synthesis and muscle growth .

Comparaison Avec Des Composés Similaires

Androst-4-ene-3,17-dione:

Androst-5-ene-3β,17β-diol:

Uniqueness:

Activité Biologique

Androst-1-ene-3,17-dione, also known as 1-androstenedione (1-AD), is a steroid precursor that has garnered attention for its potential biological activities, particularly in relation to anabolic effects, hormonal modulation, and its implications in sports and health. This article explores the biological activity of this compound through various studies, including metabolic pathways, androgenic activity, and its role as an aromatase inhibitor.

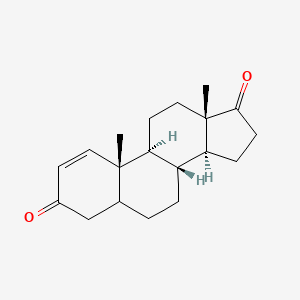

Chemical Structure and Properties

This compound is a steroid with the following chemical structure:

- Molecular Formula : C19H26O2

- Molecular Weight : 286.41 g/mol

This compound is structurally related to testosterone and is often discussed in the context of anabolic steroids due to its ability to convert into more potent androgens.

Metabolism and Excretion

The metabolism of 1-androstenedione has been extensively studied. Upon administration, it undergoes conversion to various metabolites, including:

- 1-Testosterone

- 5α-androst-1-en-3α,17β-diol (1-Aadiol)

- 5α-androst-1-en-3β,17β-diol (1-Abdiol)

These metabolites are primarily excreted as glucuronides in urine. A study reported that after a single oral dose of 50 mg of 1-AD, the urinary concentration of its metabolites peaked between 5.6 µg/ml and 19.7 µg/ml within five hours post-administration . The retention times of these metabolites are detailed in Table 1.

| Metabolite | Retention Time (min) |

|---|---|

| 1-Androstenedione (parent) | TBD |

| 1-Testosterone | TBD |

| 5α-Androst-1-en-3α,17β-diol | TBD |

| 5α-Androst-1-en-3β,17β-diol | TBD |

Androgenic Activity

Research indicates that this compound exhibits significant androgenic activity. In comparative studies using yeast androgen assays, it was shown that 1-testosterone is ten times more potent than 1-AD in stimulating androgen receptor-mediated gene expression . This suggests that while 1-AD may not be the most potent androgen, it still possesses considerable activity that can influence muscle growth and other androgen-dependent processes.

Aromatase Inhibition

This compound has also been recognized for its role as an aromatase inhibitor. Aromatase is an enzyme responsible for converting androgens into estrogens. By inhibiting this enzyme, compounds like 1-AD can potentially reduce estrogen levels in the body, which may be beneficial in contexts such as bodybuilding or managing estrogen-related side effects in men .

A study on related compounds indicated that the urinary metabolites of androsta-1,4,6-triene-3,17-dione were detected in athletes' samples due to their aromatase-inhibiting properties . This raises concerns regarding the use of such substances in sports and their classification by organizations like WADA as prohibited substances.

Athletic Performance

Several case studies have reported on the use of androst-1-enes in athletic populations. One notable case involved athletes who tested positive for metabolites linked to the use of 1-androstenedione products marketed as dietary supplements. These findings highlight the compound's prevalence in sports doping cases and underscore its biological potency .

Hormonal Effects

Clinical studies have examined the effects of 1-androstenedione supplementation on hormonal profiles. Results have shown alterations in testosterone levels and ratios of various steroid hormones post-administration. Specifically, significant increases were observed in the androsterone/testosterone ratio following supplementation with 50 mg doses .

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S)-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12,14-16H,3-6,8,10-11H2,1-2H3/t12?,14-,15-,16-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJIQCDPCDVWDDE-RNQTWYFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4C3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4[C@@]3(C=CC(=O)C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628440 | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21507-41-5 | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21507-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Androst-1-ene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.